

Comparative Efficacy of NP213 Against Other Host Defense Peptides in Antifungal Applications

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Compound of Interest		
Compound Name:	NP213	
Cat. No.:	B1679984	Get Quote

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Aberdeen, Scotland – November 24, 2025 – This guide provides a comprehensive comparison of the antifungal efficacy of **NP213** (Novexatin®), a novel host defense peptide (HDP), with other prominent HDPs and standard topical antifungal agents. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antifungal therapeutics, particularly for the treatment of onychomycosis.

Executive Summary

NP213 is a synthetic, cyclic HDP specifically designed for the topical treatment of onychomycosis, a fungal infection of the nail predominantly caused by Trichophyton species. Preclinical and clinical data demonstrate that **NP213** exhibits potent fungicidal activity, rapid speed of kill, and a favorable safety profile. This guide presents a comparative analysis of its in vitro efficacy against other HDPs, such as human beta-defensin 2 (hBD-2), LL-37, and Histatin 5 (Hst5), as well as the established antifungal drugs ciclopirox and amorolfine. The data underscores the potential of **NP213** as a promising therapeutic candidate, particularly highlighting its efficacy in a physiologically relevant nail model.

Data Presentation: In Vitro Antifungal Efficacy



The following tables summarize the minimum inhibitory concentration (MIC) and speed of kill data for **NP213** and comparator molecules against relevant fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) Against Trichophyton rubrum

Compound	Туре	MIC Range (mg/L)	Geometric Mean MIC (mg/L)
NP213	Synthetic HDP	<100 - 4,000[1]	Not Reported
NP213 (in nail model)	Synthetic HDP	8 - 32[1]	Not Reported
LL-37	Natural HDP (Cathelicidin)	12.5 μM (~56.7 mg/L)	Not Reported
Ciclopirox	Standard Antifungal	0.312[2] - 12.57[3]	0.3107[4]
Amorolfine	Standard Antifungal	0.01 - 0.08[5]	0.0194[4]

Note: The MIC for LL-37 was reported as 12.5 µM; the conversion to mg/L is an approximation.

Table 2: Minimum Inhibitory Concentration (MIC) Against Candida albicans

Compound	Туре	MIC Range (mg/L)
hBD-2	Natural HDP (Defensin)	3.9 - >250
Histatin 5	Natural HDP	8 - 16[1]
LL-37	Natural HDP (Cathelicidin)	22 - 44[6]

Note: Specific MIC data for hBD-2 and Histatin 5 against Trichophyton rubrum was not readily available in the reviewed literature. The data presented here is against Candida albicans to provide a general antifungal activity profile.

Table 3: Speed of Kill of NP213 Against Trichophyton rubrum

Compound	Concentration	Time to >3-log (99.9%) Kill
NP213	1,000 mg/L	3 - 4 hours[1]



Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for filamentous fungi.

- Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium, such as
 potato dextrose agar, to promote sporulation. Spores (conidia) are harvested and suspended
 in sterile saline. The suspension is adjusted to a concentration of 1-5 x 10⁶ CFU/mL using a
 spectrophotometer or hemocytometer.
- Drug Dilution: A serial two-fold dilution of the test compound is prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.
- Inoculation: Each well is inoculated with the fungal spore suspension to a final concentration of 0.4×10^4 to 5×10^4 CFU/mL.
- Incubation: The plates are incubated at 35°C for 4 to 7 days.
- MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

A modified version of this protocol was used for **NP213** to better simulate the nail environment, where the growth medium was supplemented with human nail material.

Time-Kill Assay

Time-kill assays are performed to determine the rate at which an antifungal agent kills a fungal inoculum.

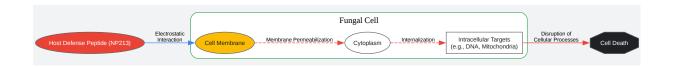
- Inoculum Preparation: A fungal suspension is prepared as described for the MIC assay and diluted in RPMI 1640 medium to a starting concentration of approximately 1 x 10⁵ CFU/mL.
- Exposure: The test compound is added to the fungal suspension at a specified concentration (e.g., a multiple of the MIC).



- Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are removed from the test suspension.
- Quantification: The aliquots are serially diluted and plated on a suitable agar medium. The
 plates are incubated until colonies are visible, and the number of colony-forming units (CFU)
 per mL is determined.
- Data Analysis: The log₁₀ CFU/mL is plotted against time to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal activity.

Visualizations

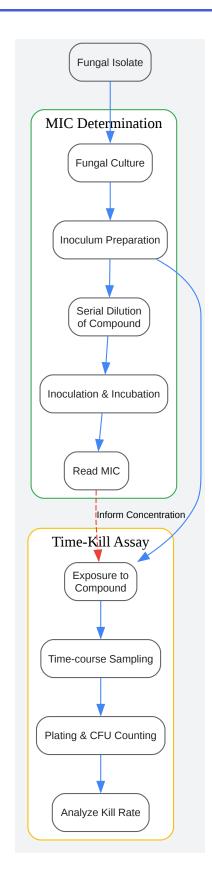
The following diagrams illustrate the proposed mechanism of action for host defense peptides and a general workflow for in vitro antifungal efficacy testing.



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Caption: Proposed mechanism of action for host defense peptides like NP213.





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Caption: General experimental workflow for in vitro antifungal efficacy testing.



Conclusion

NP213 demonstrates potent in vitro antifungal activity against Trichophyton rubrum, a primary causative agent of onychomycosis. While direct MIC comparisons with other HDPs against this specific pathogen are limited, the available data suggests **NP213**'s efficacy is significant, particularly within a nail-mimicking environment. Its rapid fungicidal action further supports its potential as a valuable therapeutic option. Further comparative studies, especially employing standardized and physiologically relevant models, will be crucial in fully elucidating the clinical potential of **NP213** relative to other emerging and established antifungal agents.

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